molecular formula C22H16O B11832095 2-Benzylidene-3-phenyl-2,3-dihydro-1H-inden-1-one

2-Benzylidene-3-phenyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B11832095
M. Wt: 296.4 g/mol
InChI Key: AXWOOFHMHPHMIY-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzylidene-3-phenyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones It is characterized by a fused ring structure consisting of a cyclopentanone ring and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-3-phenyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the condensation of benzaldehyde with 2,3-dihydro-1H-inden-1-one in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. Techniques such as ultrasound irradiation have been explored to improve the efficiency of the synthesis . Additionally, the use of continuous flow reactors can provide better control over reaction parameters, leading to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-3-phenyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid at 35-40°C.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Halogenation using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzylidene-3-phenyl-2,3-dihydro-1H-inden-1-one stands out due to its unique combination of a benzylidene group and a phenyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new therapeutic agents and materials.

Properties

Molecular Formula

C22H16O

Molecular Weight

296.4 g/mol

IUPAC Name

(2Z)-2-benzylidene-3-phenyl-3H-inden-1-one

InChI

InChI=1S/C22H16O/c23-22-19-14-8-7-13-18(19)21(17-11-5-2-6-12-17)20(22)15-16-9-3-1-4-10-16/h1-15,21H/b20-15-

InChI Key

AXWOOFHMHPHMIY-HKWRFOASSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(C3=CC=CC=C3C2=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=C2C(C3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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